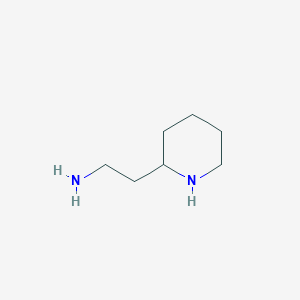

2-哌啶乙胺

描述

2-Piperidineethanamine, also known as 2-piperidineethanol, is a compound that serves as a valuable starting material for enantioselective synthesis due to the presence of a stereocenter at position 2 of the piperidine skeleton and an easily-functionalized alcohol group . This compound and its derivatives have been utilized in the synthesis of several natural and synthetic compounds, including piperidine alkaloids , Schiff bases with potential biological activities , and novel analogues of wasp polyamine toxins .

Synthesis Analysis

The synthesis of 2-piperidineethanamine derivatives has been explored through various methods. Enzymatic kinetic resolution of 2-piperidineethanol has been used to obtain enantiopure compounds, which are crucial for targeted and diversity-oriented synthesis . Additionally, solid-phase synthesis techniques have been employed using piperazine and piperidine building blocks for the creation of complex polyamines . The synthesis of Schiff bases derived from 2-piperidineethanamine has been achieved with high yields, demonstrating the compound's versatility in forming tetradentate ligands .

Molecular Structure Analysis

The molecular structure of 2-piperidineethanamine derivatives has been elucidated using various spectroscopic techniques. For instance, Schiff bases derived from 2-piperidineethanamine have been characterized by UV-Visible, FTIR, NMR, MS, and other physical measurements . The stereochemistry of synthesized piperidines has been determined using NMR spectroscopy, revealing the conformational preferences of substituents on the piperidine ring .

Chemical Reactions Analysis

2-Piperidineethanamine participates in a variety of chemical reactions. It has been used as a precursor for the synthesis of 2,3-dehydropiperidine enamines through heat pyrolysis or microwave irradiation of oxazines . The compound has also been involved in the construction of 3-substituted piperidines and 2,4-disubstituted piperidines, which are valuable scaffolds for drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-piperidineethanamine and its mixtures have been studied extensively. For example, the densities, viscosities, and surface tensions of aqueous solutions containing 2-piperidineethanol and piperazine have been measured across various temperatures, providing valuable data for the use of these solutions in gas treating applications . The Schiff bases derived from 2-piperidineethanamine have shown good antioxidant activity and promising pancreatic lipase inhibition, indicating potential therapeutic applications .

科学研究应用

天然和合成化合物的合成:2-哌啶乙醇,与2-哌啶乙胺密切相关的化合物,已被用于合成各种天然和合成化合物。其立体中心和可官能化基团使其在对映选择性合成中具有价值 (Perdicchia et al., 2015)。

抗菌特性:由多胺腐胺形成的哌啶抑制沙门氏菌伤寒型致病性。它阻止沙门氏菌侵入肠上皮并减少粘膜表面的活跃炎症,表明其在抗菌疗法中的潜力 (Köhler et al., 2002)。

生长激素分泌增强:哌啶可以增强与睡眠相关和胰岛素诱导的生长激素分泌。它作为一种尼古丁酸胆碱受体刺激剂,表明其在GH分泌中起促进作用 (Mendelson et al., 1981)。

噁啉的热解:2-哌啶乙醇的热解产生2,3-去氢哌啶烯胺,突显其在化学合成中的实用性 (Cook et al., 2005)。

哌嗪衍生物的治疗应用:结构类似于2-哌啶乙胺的哌嗪衍生物在抗精神病药物、抗抑郁药物和抗焦虑药物应用中具有中枢药理活性,表明类似哌啶化合物在中枢神经系统疗法中的潜力 (Brito et al., 2018)。

行为和精神障碍治疗:哌啶已被研究用于治疗精神障碍和调节行为,表明其作为一种心理治疗药物的潜力 (Abood et al., 1961)。

类抗抑郁活性:哌啶衍生物显示出类抗抑郁效果,受单胺能和阿片能系统影响 (Kaya et al., 2022)。

对麻醉药的影响:在麻醉下,哌啶水平在大脑中增加,表明其在中枢神经系统抑制和意识机制中的作用 (Miyata et al., 1981)。

新的哌啶支架:已合成哌啶衍生物,用于药物开发和化学合成的潜在应用 (Poupon et al., 2004)。

单胺氧化酶的抑制:来自长椒的哌啶衍生物表现出显著的单胺氧化酶抑制活性,表明其在治疗情绪障碍中的潜力 (Lee et al., 2008)。

单胺转运体抑制:基于哌啶的配体显示出通过单胺转运体抑制治疗抑郁症和睡眠呼吸暂停的潜力 (Zhou et al., 2004)。

药理学特性和抗癌应用:哌啶及其衍生物显示出对各种癌症的治疗潜力,表明其在癌症治疗中的重要作用 (Mitra et al., 2022)。

未来方向

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVJVQXLBZUEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidineethanamine | |

CAS RN |

15932-66-8 | |

| Record name | NSC 143025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

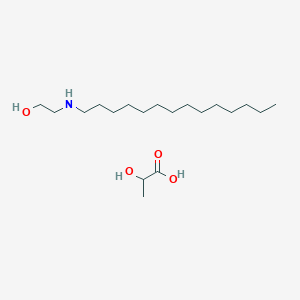

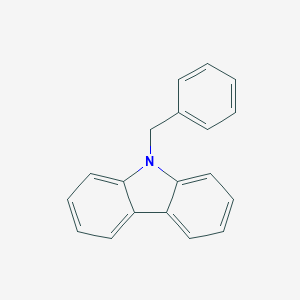

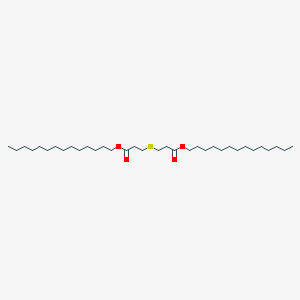

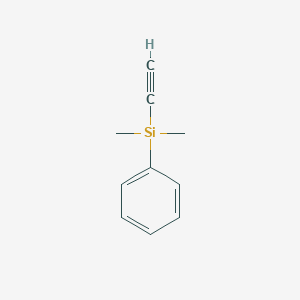

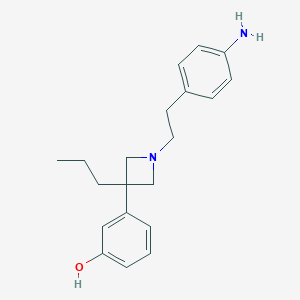

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)

![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)